![molecular formula C25H38O3 B14125112 9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B14125112.png)
9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HU 210 is a synthetic cannabinoid that was first synthesized in 1988 by a group led by Raphael Mechoulam at the Hebrew University. It is known for being significantly more potent than natural tetrahydrocannabinol (THC) from cannabis, with a potency ranging from 100 to 800 times greater . HU 210 has an extended duration of action and a high binding affinity for cannabinoid receptors CB1 and CB2 .
准备方法
The original synthesis of HU 210 involves an acid-catalyzed condensation of (–)-myrtenol and 1,1-dimethylheptylresorcinol (3,5-dihydroxy-1-(1,1-dimethylheptyl)benzol) . This method is based on the structural features required for cannabinoid activity, which were identified through studies on THC . Industrial production methods for HU 210 are not widely documented, but the synthesis typically involves precise control of reaction conditions to ensure the correct stereochemistry and high yield of the desired enantiomer.
化学反应分析
HU 210 undergoes various chemical reactions, including:
Oxidation: Introduction of the C-11 hydroxy group through allylic oxidation.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Substitution reactions involving the hydroxyl group at the C-11 position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include hydroxylated and reduced derivatives of HU 210 .
科学研究应用
HU 210 has a wide range of scientific research applications:
作用机制
HU 210 exerts its effects primarily through its high affinity binding to cannabinoid receptors CB1 and CB2 . It acts as a full agonist at these receptors, leading to the activation of multiple intracellular signaling pathways, including the inhibition of adenylate cyclase and stimulation of the mitogen-activated protein kinase (MAPK) cascade . These pathways are involved in various physiological processes, such as modulation of neurotransmitter release and regulation of glucose metabolism .
相似化合物的比较
HU 210 is often compared with other synthetic cannabinoids, such as:
CP-55,940: Another potent synthetic cannabinoid with high affinity for CB1 and CB2 receptors.
WIN-55,212-2: A synthetic cannabinoid known for its high potency and efficacy at cannabinoid receptors.
HU-211 (Dexanabinol): The enantiomer of HU 210, which acts as an NMDA antagonist rather than a cannabinoid receptor agonist.
HU 210 is unique due to its exceptionally high potency and extended duration of action compared to other cannabinoids .
属性
IUPAC Name |
9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQJFGMEZBFMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869559 |
Source


|
| Record name | 9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
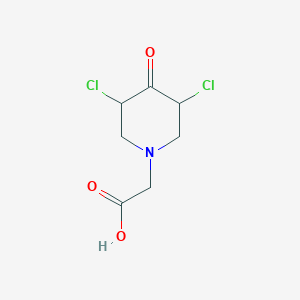
![N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14125057.png)
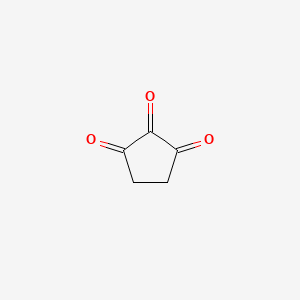
![11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14125070.png)
![2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B14125076.png)
![N-(4-acetylphenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125092.png)
![N-[4-[2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B14125097.png)
![methyl naphthalen-2-yl{[3-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl]amino}acetate](/img/structure/B14125104.png)

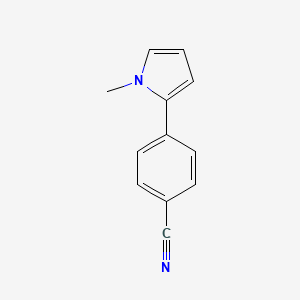
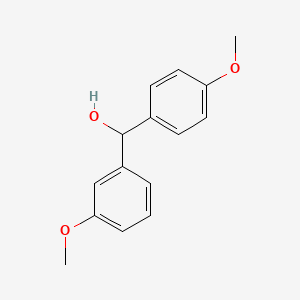
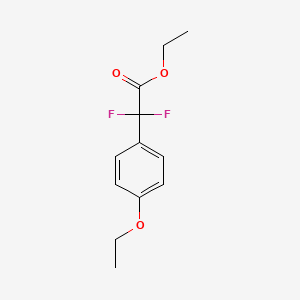
![bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2'-chloro-[1,1'-biphenyl]-3-yl)methyl)phosphonate](/img/structure/B14125138.png)
![N-[(E)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide](/img/structure/B14125143.png)
